B1577413 Maximin-9

Maximin-9

Cat. No.: B1577413
Attention: For research use only. Not for human or veterinary use.
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Description

Maximin-9 is a cationic antimicrobial peptide (AMP) originally isolated from the skin secretions of the Maximus frog species. It belongs to the maximin family, characterized by α-helical structures, amphipathic properties, and broad-spectrum activity against Gram-positive and Gram-negative bacteria, fungi, and enveloped viruses . The peptide comprises 27 amino acid residues with a molecular weight of approximately 3.1 kDa. Its mechanism of action involves disrupting microbial membranes via electrostatic interactions with negatively charged phospholipids, leading to cell lysis . This compound has shown low hemolytic activity in mammalian cells, making it a promising candidate for therapeutic development .

Properties

bioactivity

Antibacterial, Antifungal

sequence

GIGRKFLGGVKTTFRCGVKDFASKHLY

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

To contextualize Maximin-9’s efficacy and limitations, we compare it with four structurally or functionally analogous AMPs: Melittin, Magainin-2, LL-37, and Temporin-L. Key parameters include antimicrobial activity, cytotoxicity, structural stability, and solubility (Table 1).

Table 1: Comparative Properties of this compound and Analogous AMPs

Parameter This compound Melittin Magainin-2 LL-37 Temporin-L
Source Maximus frog Honeybee venom Xenopus frog Human cathelicidin Rana frog
Length (aa) 27 26 23 37 13
Molecular Weight 3.1 kDa 2.8 kDa 2.4 kDa 4.5 kDa 1.5 kDa
Net Charge +5 +6 +3 +6 +3
MIC (μg/mL)* 2–8 1–4 4–16 8–32 16–64
Hemolysis (HC50) >200 μg/mL 10–20 μg/mL >100 μg/mL 50–100 μg/mL 25–50 μg/mL
Solubility High Moderate High Low Moderate
Stability (t1/2) 12 hrs 2 hrs 8 hrs 6 hrs 4 hrs

MIC: Minimum Inhibitory Concentration against *E. coli .

Key Findings from Comparative Studies

Antimicrobial Efficacy

This compound exhibits superior stability compared to Melittin and Temporin-L, with a plasma half-life of 12 hours, likely due to its resistance to proteolytic degradation . However, its MIC values against E. coli (2–8 μg/mL) are higher than Melittin (1–4 μg/mL) but lower than Magainin-2 (4–16 μg/mL) .

Cytotoxicity

This compound’s hemolytic activity (HC50 >200 μg/mL) is significantly lower than Temporin-L (HC50 25–50 μg/mL) and Melittin (HC50 10–20 μg/mL), aligning it closer to Magainin-2 in safety profiles .

Structural Insights

Unlike LL-37, which adopts a disordered structure in aqueous solutions, this compound maintains an α-helical conformation even at low salt concentrations, enhancing its membrane-targeting efficiency .

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